2-Aminothiazole-5-carbaldehyde hydrochloride

Catalog No.
S985822
CAS No.
920313-27-5
M.F
C4H5ClN2OS
M. Wt
164.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminothiazole-5-carbaldehyde hydrochloride

CAS Number

920313-27-5

Product Name

2-Aminothiazole-5-carbaldehyde hydrochloride

IUPAC Name

2-amino-1,3-thiazole-5-carbaldehyde;hydrochloride

Molecular Formula

C4H5ClN2OS

Molecular Weight

164.61 g/mol

InChI

InChI=1S/C4H4N2OS.ClH/c5-4-6-1-3(2-7)8-4;/h1-2H,(H2,5,6);1H

InChI Key

ODWAZDCUJYHFPL-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)N)C=O.Cl

Canonical SMILES

C1=C(SC(=N1)N)C=O.Cl

Organic Building Block

2-Aminothiazole-5-carbaldehyde hydrochloride (2-ATC hydrochloride) is a valuable intermediate in organic synthesis due to the presence of two important functional groups: an amine and an aldehyde []. The amine group allows for further functionalization through various coupling reactions, while the aldehyde can participate in condensation reactions and other processes []. This versatility makes 2-ATC hydrochloride a useful building block for the synthesis of more complex molecules.

2-Aminothiazole-5-carbaldehyde hydrochloride is a chemical compound characterized by its unique structure, which includes a thiazole ring and an aldehyde functional group. Its molecular formula is C4H5ClN2OS, and it has a molecular weight of approximately 100.14 g/mol. The compound appears as light brown crystals or a brown granular solid, indicating its solid-state at room temperature. It is soluble in water and has specific storage requirements, typically needing to be kept in a dark place under inert atmospheric conditions to maintain its stability and purity .

Due to its functional groups. Notably, the aldehyde group can undergo oxidation to form carboxylic acids or can react with nucleophiles in condensation reactions. Additionally, the amino group can engage in nucleophilic substitutions, making it a versatile intermediate in organic synthesis. The presence of the thiazole ring also allows for potential electrophilic aromatic substitution reactions under appropriate conditions .

2-Aminothiazole-5-carbaldehyde hydrochloride exhibits significant biological activity, particularly as an antimicrobial agent. Research indicates that it may possess antibacterial properties, making it a candidate for further studies in medicinal chemistry. Its structural features allow it to interact with biological targets effectively, although specific mechanisms of action require more detailed investigation .

The synthesis of 2-Aminothiazole-5-carbaldehyde hydrochloride can be achieved through several methods:

  • Condensation Reactions: Combining thiazole derivatives with aldehydes or ketones under acidic or basic conditions.
  • Reduction Reactions: Reducing thiazole-5-carboxaldehyde derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Cyclization Methods: Utilizing precursors that can cyclize to form the thiazole ring followed by functionalization at the 5-position .

These methods highlight the compound's synthetic versatility and potential for modification.

2-Aminothiazole-5-carbaldehyde hydrochloride finds applications in several areas:

  • Pharmaceutical Development: As a precursor for synthesizing various bioactive compounds.
  • Research: Utilized in studies related to antimicrobial activity and other biological evaluations.
  • Chemical Synthesis: Acts as an intermediate in organic synthesis pathways for creating more complex molecules .

Interaction studies of 2-Aminothiazole-5-carbaldehyde hydrochloride with biological systems are essential for understanding its pharmacological potential. Preliminary studies suggest that it may interact with various enzymes and proteins, leading to inhibition or modulation of biological pathways. Further research is necessary to elucidate these interactions fully and assess their implications for drug development .

Several compounds share structural similarities with 2-Aminothiazole-5-carbaldehyde hydrochloride, including:

Compound NameStructure FeaturesUnique Aspects
2-AminothiazoleThiazole ring with amino groupLacks the aldehyde functionality
2-Aminothiazole-4-carboxylic acidThiazole ring with carboxylic acidContains a carboxylic acid instead of an aldehyde
5-MethylthiazoleMethyl substitution on thiazoleLacks amino and aldehyde groups

These compounds highlight the structural diversity within the thiazole family while underscoring the unique properties of 2-Aminothiazole-5-carbaldehyde hydrochloride due to its specific functional groups .

Molecular Structure and Formula

The molecular structure of 2-aminothiazole-5-carbaldehyde hydrochloride is defined by the molecular formula C₄H₅ClN₂OS, corresponding to a molecular weight of 164.61 grams per mole [1] [2]. The compound exists as a hydrochloride salt of the parent 2-amino-1,3-thiazole-5-carbaldehyde, where the hydrochloride component significantly influences both its physical properties and chemical behavior [3] [5].

The structural architecture encompasses a five-membered thiazole ring containing sulfur at position 1 and nitrogen at position 3, with an amino group attached at position 2 and an aldehyde functional group positioned at carbon 5 [1] [2]. The canonical SMILES representation is Cl.NC1=NC=C(C=O)S1, while the International Union of Pure and Applied Chemistry name is designated as 2-amino-1,3-thiazole-5-carbaldehyde hydrochloride [1] [4].

The compound's InChI key is ODWAZDCUJYHFPL-UHFFFAOYSA-N, providing a unique identifier for chemical databases and computational applications [1] [2]. The Chemical Abstracts Service registry number 920313-27-5 serves as the standard reference for this specific hydrochloride salt form [1] [3].

ParameterValue
Molecular FormulaC₄H₅ClN₂OS
Molecular Weight164.61 g/mol
CAS Number920313-27-5
IUPAC Name2-amino-1,3-thiazole-5-carbaldehyde hydrochloride
InChI KeyODWAZDCUJYHFPL-UHFFFAOYSA-N
Canonical SMILESCl.NC1=NC=C(C=O)S1

Physical Properties

2-Aminothiazole-5-carbaldehyde hydrochloride manifests as a solid crystalline material under standard conditions, typically appearing as clear to light brown crystals [2] [4]. The compound demonstrates enhanced solubility characteristics compared to its free base counterpart, exhibiting good solubility in water due to the presence of the hydrochloride salt form [2] [6].

The compound shows excellent solubility in polar organic solvents, particularly dimethyl sulfoxide and dimethylformamide, which facilitates its use in various synthetic applications [2] [4]. Storage requirements specify maintenance under inert atmospheric conditions at temperatures between 2-8°C to preserve chemical stability and prevent degradation [2] [6].

The physical form is characterized as a solid with a typical purity of 95% for commercial preparations [2] [4]. The compound exhibits sensitivity to air and moisture, necessitating careful handling and storage protocols to maintain its integrity [7].

PropertySpecification
Physical StateSolid crystals
AppearanceClear to light brown
Solubility in WaterSoluble (enhanced by HCl salt)
Organic Solvent SolubilitySoluble in DMSO, DMF
Storage Temperature2-8°C
Atmospheric RequirementsInert atmosphere
Commercial Purity95%

Crystallographic Characteristics

Limited crystallographic data exists specifically for 2-aminothiazole-5-carbaldehyde hydrochloride in the current literature, though related thiazole derivatives have been extensively characterized through X-ray crystallography [8] [9]. Structural studies of similar aminothiazole compounds reveal characteristic hydrogen bonding patterns and molecular packing arrangements that contribute to crystal stability [8] [9].

The compound possesses 9 heavy atoms and exhibits a rotatable bond count of 1, indicating relatively rigid molecular geometry [5]. The polar surface area is calculated at 56 Ų, reflecting the compound's hydrogen bonding capacity and solubility characteristics [5]. The presence of 3-4 hydrogen bond acceptors and 1 hydrogen bond donor contributes to intermolecular interactions within the crystal lattice [5].

Crystallographic investigations of related 2-aminothiazole derivatives demonstrate typical thiazole ring planarity with bond lengths and angles within normal ranges [8] [9]. The aldehyde functional group contributes to additional intermolecular interactions through carbonyl oxygen participation in hydrogen bonding networks [9].

Crystallographic ParameterValue
Heavy Atoms Count9
Rotatable Bond Count1
Polar Surface Area56 Ų
Hydrogen Bond Acceptors3-4
Hydrogen Bond Donors1
Molecular GeometryRelatively rigid

Structural Relationship to Parent Compound (2-Amino-1,3-thiazole-5-carbaldehyde)

The parent compound 2-amino-1,3-thiazole-5-carbaldehyde, bearing CAS number 1003-61-8, represents the free base form with molecular formula C₄H₄N₂OS and molecular weight 128.15 grams per mole [10] [11]. The structural relationship between the hydrochloride salt and its parent compound demonstrates the significant impact of salt formation on physicochemical properties [10] [12].

The parent compound exhibits markedly different solubility characteristics, showing poor water solubility in contrast to the enhanced aqueous solubility of the hydrochloride salt [13] [7]. The melting point of the free base ranges from 122-132°C, with some sources reporting variations between 100-120°C [7]. The predicted density of the parent compound is 1.488±0.06 grams per cubic centimeter [7].

The parent compound demonstrates a predicted pKa value of 3.16±0.10, indicating its weakly acidic nature [7]. The vapor pressure at 25°C is extremely low at 0.000413 mmHg, suggesting minimal volatility under standard conditions [7]. The LogP value for the parent compound is 0.38, indicating moderate lipophilicity [7].

Salt formation with hydrochloric acid results in a molecular weight increase of 36.46 atomic mass units, representing the addition of HCl to the parent structure [1] [10]. This modification substantially enhances water solubility while maintaining the core thiazole ring structure and functional group arrangement [2] [13].

ParameterParent CompoundHydrochloride Salt
Molecular FormulaC₄H₄N₂OSC₄H₅ClN₂OS
Molecular Weight128.15 g/mol164.61 g/mol
CAS Number1003-61-8920313-27-5
Water SolubilityPoorly solubleSoluble
Melting Point122-132°CNot specified
pKa (predicted)3.16±0.10Not specified

Comparative Analysis with Related Thiazole Derivatives

Within the broader context of thiazole derivatives, 2-aminothiazole-5-carbaldehyde hydrochloride occupies a unique position due to its specific substitution pattern and salt form [14] [15]. Comparative analysis with structurally related compounds reveals distinctive properties that influence both synthetic utility and potential applications [16] [17].

2-Aminothiazole, the simplest member of this family with molecular formula C₃H₄N₂S and molecular weight 100.14 grams per mole, serves as the fundamental building block [18]. This parent heterocycle exhibits a melting point of 91-93°C and demonstrates significant water solubility at 100 grams per liter [18]. The compound shows a pKa of 5.36 at 20°C and maintains good thermal stability [18].

2-Aminothiazole-5-carboxylic acid, bearing molecular formula C₄H₄N₂O₂S and molecular weight 144.15 grams per mole, represents a carboxylic acid analog with notably different properties [19]. This compound exhibits a substantially higher melting point of 214-216°C, reflecting strong intermolecular hydrogen bonding through the carboxylic acid functionality [19]. The density is predicted at 1.7±0.1 grams per cubic centimeter, indicating compact molecular packing [19].

Ethyl 2-aminothiazole-5-carboxylate, with molecular formula C₆H₈N₂O₂S and molecular weight 172.20 grams per mole, demonstrates the ester derivative characteristics [20]. This compound shows a melting point range of 144-148°C and exhibits preferential solubility in organic solvents rather than water [20]. The density is calculated at 1.4±0.1 grams per cubic centimeter [20].

The methylated derivatives, including 2-amino-4-methyl-1,3-thiazole-5-carbaldehyde and 2-amino-5-methylthiazole-4-carbaldehyde, both possess molecular formula C₅H₆N₂OS and molecular weight 142.18 grams per mole [21] [22]. These structural isomers demonstrate how positional substitution affects overall molecular properties while maintaining similar molecular weights [21] [22].

CompoundMolecular WeightFunctional GroupsMelting Point (°C)Solubility Character
2-Aminothiazole-5-carbaldehyde HCl164.61Amino, Aldehyde, HCl saltNot specifiedEnhanced water solubility
2-Aminothiazole100.14Amino only91-93Water soluble (100 g/L)
2-Aminothiazole-5-carboxylic acid144.15Amino, Carboxylic acid214-216Polar, acidic
Ethyl 2-aminothiazole-5-carboxylate172.20Amino, Ester144-148Organic solvent soluble
2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde142.18Amino, Aldehyde, MethylNot specifiedSimilar to parent

The comparative analysis reveals that 2-aminothiazole-5-carbaldehyde hydrochloride combines the reactive aldehyde functionality with enhanced water solubility through salt formation [14] [17]. This unique combination of properties distinguishes it from other thiazole derivatives and contributes to its utility in synthetic applications where both reactivity and solubility are critical factors [15] [23].

The presence of both amino and aldehyde functional groups provides dual reactivity sites, enabling participation in various chemical transformations including condensation reactions, coupling reactions, and cyclization processes [17]. The hydrochloride salt form ensures adequate solubility in aqueous media, facilitating reactions in polar solvents and biological systems [2] [6].

The synthesis of 2-aminothiazole-5-carbaldehyde hydrochloride primarily relies on well-established methodologies that have been refined over decades of synthetic organic chemistry research. The most fundamental approach involves the classical Hantzsch thiazole synthesis, which was originally developed in 1887 and remains the cornerstone method for thiazole ring construction [1] [2].

The classical Hantzsch synthesis involves the condensation of α-haloketones or α-haloesters with thiourea or thioamides in the presence of various catalysts. This reaction proceeds through a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the halo carbonyl compound, followed by cyclization to form the thiazole ring [3]. The reaction typically requires heating in polar protic solvents such as ethanol or methanol, with reaction times ranging from 1 to 24 hours depending on the substrate complexity [1].

For the specific synthesis of 2-aminothiazole-5-carbaldehyde derivatives, the classical route has been modified to incorporate formyl functionality either during ring formation or through subsequent formylation reactions. The choice of α-halo carbonyl precursor significantly influences the regioselectivity and yield of the desired aldehyde product [2].

Alternative classical approaches include the Cook-Heilbron thiazole synthesis, which was first developed in 1947 and involves the reaction of α-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild aqueous conditions [4]. This method is particularly valuable for accessing 5-aminothiazole derivatives with high yields and structural diversity [4].

Bromomalonaldehyde and Thiourea Reaction Mechanisms

The reaction between bromomalonaldehyde and thiourea represents a specialized synthetic pathway that offers direct access to thiazole-5-carbaldehyde derivatives. This methodology exploits the dual electrophilic nature of bromomalonaldehyde, where both the α-bromo position and the aldehyde functionality participate in the cyclization process [5].

The mechanism initiates with nucleophilic attack by the sulfur atom of thiourea on the α-carbon bearing the bromine substituent, forming a sulfonium intermediate [6]. This step is followed by intramolecular cyclization involving the amino group of thiourea attacking the aldehyde carbon, resulting in thiazoline formation. Subsequent oxidation or dehydration steps yield the aromatic thiazole ring with the aldehyde functionality preserved at the 5-position [5].

The reaction typically proceeds under basic conditions in polar protic solvents such as ethanol or aqueous ethanol mixtures. Temperature control is critical, with optimal conditions ranging from room temperature to 80°C. Higher temperatures may lead to decomposition of the aldehyde functionality or formation of unwanted side products [6].

Kinetic studies have revealed that the initial nucleophilic substitution step is rate-determining, with the reaction rate being significantly influenced by the basicity of the reaction medium and the nucleophilicity of the thiourea derivative employed [5]. The use of substituted thioureas allows for the introduction of various functionalities at the 2-position of the resulting thiazole ring.

High-Yield Preparation Techniques

Solvent-Free Conditions

Solvent-free synthetic methodologies have emerged as highly efficient alternatives for thiazole synthesis, offering both environmental benefits and improved reaction outcomes. These approaches typically involve grinding or heating solid reactants in the absence of any solvent, leading to enhanced reaction rates and yields [7] [8].

The solvent-free synthesis of thiazole derivatives has been demonstrated through the one-pot condensation of α-haloketones, thiourea, and substituted pyrazolones under environmentally benign conditions [8]. This methodology achieves yields of 88-92% within reaction times of 4-8 minutes, representing a significant improvement over conventional solution-phase methods [8].

The mechanism in solvent-free conditions involves direct solid-state reactions facilitated by mechanical grinding or thermal activation. The absence of solvent eliminates mass transfer limitations and often leads to higher effective concentrations of reactants, resulting in accelerated reaction kinetics [7]. Additionally, product isolation is simplified as the crude reaction mixture typically contains minimal impurities that would otherwise arise from solvent-related side reactions.

Temperature control in solvent-free systems is achieved through external heating, with optimal temperatures typically ranging from room temperature to 110°C. The thermal activation provides sufficient energy for bond formation while avoiding decomposition pathways that might occur at higher temperatures [8].

Inert Atmosphere Requirements

Certain synthetic pathways for 2-aminothiazole-5-carbaldehyde hydrochloride require inert atmosphere conditions to prevent oxidation or hydrolysis of sensitive intermediates. This is particularly critical for reactions involving organometallic reagents, highly electrophilic species, or air-sensitive starting materials [9].

The Vilsmeier formylation reaction, used for introducing aldehyde functionality into pre-formed aminothiazole rings, typically requires anhydrous conditions and protection from atmospheric moisture [10]. The reaction is conducted under nitrogen or argon atmosphere to prevent hydrolysis of the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) and to maintain the reactivity of the electrophilic intermediate [11].

Similarly, α-bromination reactions using N-bromosuccinimide require inert atmosphere conditions to prevent side reactions with atmospheric oxygen or moisture [12]. The bromination of β-ethoxyacrylamide derivatives, which serves as a precursor to thiazole ring formation, is particularly sensitive to atmospheric conditions and requires careful exclusion of air and moisture [13].

Practical implementation of inert atmosphere conditions involves purging reaction vessels with dry nitrogen or argon, using anhydrous solvents, and employing standard Schlenk techniques or glove box methodologies. The choice of inert gas depends on the specific reaction requirements, with nitrogen being adequate for most applications and argon preferred for highly air-sensitive transformations [9].

Temperature Considerations

Temperature optimization plays a crucial role in maximizing yields and minimizing side product formation in thiazole synthesis. Different synthetic routes require specific temperature profiles to achieve optimal outcomes, with considerations including reaction kinetics, thermodynamic stability, and competing pathways [14].

For classical Hantzsch synthesis, temperatures ranging from room temperature to 120°C have been employed, with higher temperatures generally required for substituted or sterically hindered substrates [1]. However, excessive temperatures can lead to decomposition of sensitive functional groups, particularly aldehyde moieties, necessitating careful balance between reaction rate and product stability [3].

Microwave-assisted synthesis offers unique temperature control advantages, allowing for rapid heating to optimal reaction temperatures while minimizing thermal decomposition [15]. Studies have demonstrated that microwave irradiation at 90°C for 30 minutes can achieve yields of up to 95%, significantly outperforming conventional heating methods that require 6-24 hours at similar temperatures [14].

Cryogenic conditions are essential for certain selective transformations, particularly α-bromination reactions where temperatures of 0°C or below are required to maintain chemoselectivity [12]. The α-bromination of β-ethoxyacrylamide derivatives is typically conducted at 0°C to room temperature to prevent over-bromination and to preserve the integrity of the ethoxy functionality [13].

Alternative Synthetic Approaches

Vilsmeier Formylation for N,N-Disubstituted Derivatives

The Vilsmeier formylation reaction represents a powerful methodology for introducing aldehyde functionality into pre-existing aminothiazole frameworks, particularly for accessing N,N-disubstituted 2-aminothiazole-5-carbaldehydes [9] [10]. This approach is especially valuable when direct aldehyde incorporation during ring formation is challenging or leads to low yields.

The Vilsmeier reaction employs the Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide, to effect electrophilic aromatic formylation [16]. For aminothiazole substrates, the reaction typically occurs at the 5-position of the thiazole ring due to the electron-donating nature of the 2-amino substituent, which activates this position toward electrophilic attack [10].

Reaction conditions typically involve treatment of the aminothiazole substrate with phosphorus oxychloride and dimethylformamide at 0°C to room temperature, followed by aqueous workup to hydrolyze the intermediate iminium species to the corresponding aldehyde [11]. The reaction is highly regioselective, with formylation occurring exclusively at the 5-position for most 2-aminothiazole substrates [9].

Structural studies have revealed that the aldehyde group in Vilsmeier-derived products adopts a carbonyl oxygen-sulfur syn-conformation, which has implications for subsequent chemical transformations and biological activity [10]. The barrier to rotation of N,N-disubstituted amino groups in these compounds has been determined to be 50-55 kilojoules per mole, indicating significant conjugation between the amino and thiazole moieties [9].

DMP-Mediated Reactions with Tertiary Enaminones

Dess-Martin periodinane mediated reactions with tertiary enaminones represent a novel and innovative approach to thiazole-5-carbaldehyde synthesis that has gained attention for its unique mechanistic pathway and ability to access complex substitution patterns [17] [18]. This methodology involves a cascade annulation process that constructs the thiazole ring while simultaneously installing the aldehyde functionality.

The reaction employs tertiary enaminones as starting materials, which undergo cascade hydroxyl thiocyanation of the carbon-carbon double bond, intramolecular hydroamination of the carbon-nitrogen triple bond, and thiazole annulation by condensation on the ketone carbonyl site [19]. This represents a novel reaction pathway distinct from traditional thiazole synthesis methods [18].

Dess-Martin periodinane plays dual roles in this transformation, both mediating the free radical thiocyanation process and inducing the unconventional selective thiazole-5-carbaldehyde formation by masking the in situ generated formyl group during the reaction process [17]. The reaction typically proceeds at room temperature in dichloromethane solvent, offering mild conditions that are compatible with sensitive functional groups [18].

The substrate scope of this methodology includes various tertiary enaminones bearing different aromatic and heteroaromatic substituents. The reaction demonstrates good functional group tolerance and provides access to thiazole-5-carbaldehydes that would be difficult to synthesize using conventional methods [19]. Product yields are generally moderate to good, with the regioselectivity strongly favoring 5-formyl substitution [18].

β-Ethoxyacrylamide α-Bromination Method

The β-ethoxyacrylamide α-bromination method represents a sophisticated synthetic strategy that has been successfully applied to the synthesis of 2-aminothiazole-5-carboxamide derivatives and can be adapted for aldehyde synthesis [12] [13]. This methodology offers excellent chemoselective control and has been demonstrated in the synthesis of pharmaceutical compounds such as dasatinib [13].

The synthetic sequence begins with the chemoselective α-bromination of β-ethoxyacrylamide using N-bromosuccinimide under carefully controlled conditions [12]. The bromination reaction is typically conducted in dioxane or tetrahydrofuran at temperatures ranging from 0°C to room temperature, with the reaction requiring inert atmosphere conditions to prevent side reactions [13].

Following bromination, the α-bromo-β-ethoxyacrylamide intermediate undergoes one-pot treatment with thiourea to form the thiazole ring system [12]. This cyclization process involves nucleophilic attack by thiourea sulfur on the α-carbon, followed by intramolecular condensation to complete the thiazole ring formation [13]. The ethoxy group serves as a leaving group during the cyclization process, facilitating ring closure [12].

The advantages of this method include elimination of protection and deprotection steps that are often required in alternative synthetic routes, as well as elimination of the need for strong bases such as n-butyllithium and sodium hydride on large scale [13]. The method provides excellent yields and high purity products, making it suitable for pharmaceutical applications [12].

Conversion of Hydrobromide to Hydrochloride Salt Forms

The conversion between different halide salt forms of 2-aminothiazole-5-carbaldehyde represents an important aspect of pharmaceutical development, as different salt forms can exhibit significantly different physicochemical properties including solubility, stability, and bioavailability [20] [21]. The hydrobromide to hydrochloride conversion is particularly relevant due to differences in solubility characteristics and potential manufacturing considerations.

The conversion process typically involves treatment of the hydrobromide salt with a stoichiometric amount of hydrochloric acid in an appropriate solvent system [22]. The choice of solvent is critical, as it must dissolve both salt forms while allowing selective precipitation or crystallization of the desired hydrochloride product [20]. Common solvents include alcohols, acetonitrile, or mixed aqueous-organic systems.

Mechanistically, the conversion involves ion exchange where bromide anions are replaced by chloride anions [21]. This process is thermodynamically driven by the formation of the more stable or less soluble salt form under the specific reaction conditions employed [20]. The equilibrium can be shifted by removing hydrogen bromide through volatilization or by exploiting solubility differences between the two salt forms.

Practical considerations for salt conversion include temperature control, as elevated temperatures may facilitate the conversion process but could also lead to decomposition of sensitive functional groups such as the aldehyde moiety [23]. The conversion is typically monitored by analytical techniques such as ion chromatography or nuclear magnetic resonance spectroscopy to ensure complete conversion and assess product purity [20].

The hydrochloride salt often exhibits improved characteristics compared to the hydrobromide form, including enhanced crystallinity, improved stability, and optimized dissolution properties [23]. These differences arise from the smaller ionic radius of chloride compared to bromide, leading to tighter crystal packing and different hydration characteristics [20].

Purification and Isolation Techniques

The purification and isolation of 2-aminothiazole-5-carbaldehyde hydrochloride requires specialized techniques due to the presence of multiple functional groups that can complicate standard purification protocols. The aldehyde functionality is particularly sensitive to oxidation and condensation reactions, necessitating careful selection of purification methods [24] [25].

Crystallization represents the primary purification technique for this compound, with solvent selection being critical for achieving high purity and good recovery [26]. Mixed solvent systems, such as ethanol-water or acetonitrile-ether combinations, are often employed to optimize solubility characteristics and crystal morphology [27]. The crystallization process typically involves dissolution in a hot solvent followed by controlled cooling to promote crystal formation [25].

Chromatographic purification methods include column chromatography using silica gel with appropriate eluent systems [24]. For 2-aminothiazole-5-carbaldehyde hydrochloride, polar eluent systems such as methanol-chloroform mixtures are typically required due to the ionic nature of the hydrochloride salt [25]. Care must be taken to avoid basic conditions that could lead to aldehyde condensation or salt dissociation.

Advanced purification techniques include preparative high-performance liquid chromatography, which offers high resolution separation and is particularly valuable for removing closely related impurities [28]. This technique is especially useful for pharmaceutical applications where high purity standards must be met [24].

Recrystallization protocols often involve multiple crystallization cycles to achieve pharmaceutical-grade purity [27]. The process typically includes initial crystallization from a primary solvent system, followed by washing with appropriate solvents to remove residual impurities, and final recrystallization from an optimized solvent system [26]. Temperature control during recrystallization is critical to prevent decomposition and to optimize crystal quality.

Green Chemistry Perspectives in Synthesis

The application of green chemistry principles to the synthesis of 2-aminothiazole-5-carbaldehyde hydrochloride has become increasingly important as pharmaceutical and chemical industries strive to reduce environmental impact and improve sustainability [29] [30]. Several green chemistry approaches have been successfully developed and implemented for thiazole synthesis.

Solvent-free synthesis represents one of the most significant green chemistry advances in thiazole preparation [7] [31]. These methodologies eliminate the need for organic solvents, thereby reducing waste generation and environmental impact while often providing improved yields and reaction rates [8]. The solvent-free approach typically involves solid-state reactions facilitated by grinding or thermal activation, achieving yields of 88-92% within minutes compared to hours required for conventional solution-phase methods [7].

Water as a green solvent has been successfully employed in several thiazole synthesis protocols [32] [33]. The use of water offers numerous advantages including non-toxicity, renewability, and elimination of volatile organic compound emissions [30]. Reactions conducted in aqueous medium often demonstrate improved reaction rates due to enhanced solvation effects and can facilitate product isolation through simple filtration or extraction procedures [32].

Microwave-assisted synthesis provides significant energy efficiency improvements compared to conventional heating methods [15] [31]. Microwave irradiation allows for rapid and uniform heating, reducing reaction times from hours to minutes while maintaining or improving product yields [14]. This technology also offers precise temperature control and can enable reactions that are difficult to achieve under conventional heating conditions [15].

Recyclable catalyst systems have been developed to minimize waste generation and reduce the environmental footprint of thiazole synthesis [34]. These systems typically employ heterogeneous catalysts that can be easily separated from reaction products and reused multiple times without significant loss of activity [31]. Examples include iron oxide nanoparticles functionalized with vitamin B1, which serve as green nanocatalysts for thiazole synthesis while offering advantages such as magnetic separation and reusability [30].

The development of biodegradable reaction media, such as polyethylene glycol-based systems, represents another important green chemistry advancement [30]. These media can be recovered and reused while providing enhanced reaction rates and yields compared to conventional solvents [34]. The biodegradable nature of these systems reduces long-term environmental impact and aligns with sustainability principles [30].

Dates

Last modified: 08-16-2023

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